molecular formula C17H25N3O3 B2481965 Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate CAS No. 1235370-06-5

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate

Cat. No. B2481965
CAS RN: 1235370-06-5
M. Wt: 319.405
InChI Key: WOBHWLWERPNPGZ-UHFFFAOYSA-N
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Description

Piperidine derivatives are a focus of significant research interest due to their diverse chemical reactions, molecular structures, and potential applications in pharmaceuticals and material science. The specific compound "Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate" likely shares common characteristics with other piperidine derivatives in terms of synthesis methods, molecular structure, and chemical and physical properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including one-pot methods, to introduce various functional groups that modify the molecule's properties. For example, Khan et al. (2013) described the synthesis of a piperidine derivative using a one-pot three-component reaction, highlighting the efficiency of such methods in creating complex molecules (Khan et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives can be characterized by techniques such as X-ray crystallography. The study by Khan et al. (2013) detailed the crystal and molecular structure of a piperidine derivative, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including substitutions and additions, to yield new compounds with different properties. The work by Galenko et al. (2015) on the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides via a relay catalytic cascade reaction illustrates the complexity of reactions involving piperidine derivatives (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The study by Girish et al. (2008) on the crystal structure of a piperidine derivative provides insight into how molecular conformation affects physical properties (Girish et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for understanding the behavior of piperidine derivatives in various environments and reactions. The research by Nath et al. (2016) on the synthesis and properties of chloro-diorganotin(IV) complexes of a piperidine derivative highlights the compound's reactivity and potential applications (Nath et al., 2016).

Safety and Hazards

“Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate” should be handled with care like other chemicals. A related compound, Methyl piperidine-4-carboxylate, is known to be a combustible liquid that may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate”, is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-17(22)20-11-8-15(9-12-20)13-19-16(21)18-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHWLWERPNPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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